4-cyclohexyl-N-(2-morpholinoethyl)benzenesulfonamide
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Description
“4-cyclohexyl-N-(2-morpholinoethyl)benzenesulfonamide” is a chemical compound with the molecular formula C18H28N2O3S . It has an average mass of 352.491 Da and a monoisotopic mass of 352.182068 Da .
Molecular Structure Analysis
The molecular structure of “4-cyclohexyl-N-(2-morpholinoethyl)benzenesulfonamide” includes 5 hydrogen bond acceptors, 1 hydrogen bond donor, and 6 freely rotating bonds . Its polar surface area is 67 Ų, and it has a molar refractivity of 96.3±0.4 cm³ .Chemical Reactions Analysis
The compound “4-cyclohexyl-N-(2-morpholinoethyl)benzenesulfonamide” is known to react with carboxylic acid functionalities in gas-phase ion/ion reactions . The reaction involves the formation of a long-lived complex, which is stabilized by an electrostatic interaction between the fixed charge quaternary ammonium group of the carbodiimide reagent cation and the analyte dianion .Physical And Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm³, a boiling point of 507.2±60.0 °C at 760 mmHg, and a flash point of 260.6±32.9 °C . It has a molar volume of 302.3±3.0 cm³ and a polarizability of 38.2±0.5 10^-24 cm³ . The compound also has an ACD/LogP of 3.25 and an ACD/LogD (pH 7.4) of 3.12 .Mechanism of Action
Target of Action
A similar compound, n-cyclohexyl-n’-(2-(4-morpholinyl)ethyl)carbodiimide, is known to act as a cross-linking reagent . Cross-linking reagents are capable of reacting with and forming bridges between macromolecules, principally side chains of amino acids in proteins .
Mode of Action
Based on its structural similarity to n-cyclohexyl-n’-(2-(4-morpholinyl)ethyl)carbodiimide, it may interact with its targets through the formation of covalent bonds, thereby modifying the structure and function of the target proteins .
Biochemical Pathways
Given its potential role as a cross-linking reagent, it could affect a variety of biochemical pathways by modifying the structure and function of key proteins .
Result of Action
As a potential cross-linking reagent, it could induce structural and functional changes in target proteins, potentially altering cellular processes .
properties
IUPAC Name |
4-cyclohexyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3S/c21-24(22,19-10-11-20-12-14-23-15-13-20)18-8-6-17(7-9-18)16-4-2-1-3-5-16/h6-9,16,19H,1-5,10-15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSBZLNUJLDBCQS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)NCCN3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyclohexyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide |
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